molecular formula C10H12BrNO B1413758 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one CAS No. 1882309-66-1

5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one

Número de catálogo: B1413758
Número CAS: 1882309-66-1
Peso molecular: 242.11 g/mol
Clave InChI: ZTLXPPUZAJVFHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one is a specialized pyridinone derivative designed for advanced pharmaceutical research and development. This compound serves as a crucial synthetic intermediate in the discovery of novel kinase inhibitors . Its molecular architecture, featuring the bromine atom and cyclopropylmethyl group, makes it a valuable scaffold for constructing more complex molecules targeting key signaling pathways. Research indicates that analogous pyridinone-based compounds exhibit potent inhibitory activity against kinases such as PDK1 (3-Phosphoinositide-dependent protein kinase 1) and FGFR3 (Fibroblast Growth Factor Receptor 3) . Inhibition of the PI 3-kinase/PDK1/Akt pathway is a validated therapeutic strategy for investigating cancer cell growth, invasion, and apoptosis in various cancers, including haematological, breast, and prostate cancers . Furthermore, its utility extends to the inhibition of microtubule affinity regulating kinase (MARK), positioning it as a compound of interest for neurodegenerative disease research such as Alzheimer's disease . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

5-bromo-1-(cyclopropylmethyl)-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-10(13)12(6-9(7)11)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLXPPUZAJVFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1Br)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves the bromination of a suitable precursor, followed by cyclization and functional group modifications. One common method involves the use of bromine in an organic solvent such as dichloromethane, followed by cyclization using a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Neuropharmacology:
Research has indicated that compounds similar to 5-bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one exhibit significant activity as inhibitors of certain neurotransmitter receptors, particularly AMPA and kainate receptors. These receptors are critical in the modulation of synaptic transmission and are implicated in various neurological disorders.

Case Study:
A study demonstrated that derivatives of dihydropyridine compounds showed promising results in inhibiting AMPA receptor activity, suggesting potential therapeutic applications for conditions such as epilepsy and neurodegenerative diseases .

2. Antimicrobial Activity:
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antibiotic.

Data Table: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Synthetic Applications

3. Organic Synthesis:
this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced properties.

Case Study:
In a synthetic route described in the literature, this compound was utilized to produce novel derivatives with improved pharmacological profiles through selective functionalization at the nitrogen atom .

Mecanismo De Acción

The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

This section evaluates structural analogs of 5-bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one, focusing on substituent effects, physicochemical properties, and inferred reactivity.

Structural and Substituent Analysis

The table below highlights key structural differences among analogs:

Compound Name N1 Substituent C4 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclopropylmethyl Methyl C₉H₁₁BrNO 237.10 High steric bulk at N1; electron-donating methyl at C4
5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one Methyl Trifluoromethyl C₇H₅BrF₃NO 264.02 Electron-withdrawing CF₃ at C4; reduced steric hindrance at N1
5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one Ethyl Nitro (at C3) C₇H₇BrN₂O₃ 247.05 Nitro group at C3 enhances electrophilicity; ethyl group increases lipophilicity
5-Bromo-1-(difluoromethyl)-1,2-dihydropyridin-2-one Difluoromethyl H (unsubstituted) C₆H₄BrF₂NO 224.01 Difluoromethyl at N1: electron-withdrawing, moderate steric bulk

Physicochemical and Electronic Properties

  • Electronic Effects: The methyl group at C4 (target) is electron-donating, increasing electron density at the pyridinone ring. In contrast, trifluoromethyl (CF₃) in the analog (C₇H₅BrF₃NO) withdraws electrons, polarizing the ring and altering reactivity in cross-coupling reactions . Nitro-substituted analogs (e.g., C₇H₇BrN₂O₃) exhibit enhanced electrophilicity at C3, favoring nucleophilic aromatic substitution but increasing toxicity risks .
  • Lipophilicity : Cyclopropylmethyl and ethyl groups enhance lipophilicity (logP ~2.5–3.0) compared to difluoromethyl (logP ~1.8), impacting membrane permeability and pharmacokinetics .

Actividad Biológica

5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₀BrNO
  • CAS Number : 1114573-41-9
  • Molecular Weight : 228.09 g/mol

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4), which is implicated in cancer cell proliferation. PLK4 overexpression can lead to centriole overduplication, a hallmark of cancer cells. Inhibition of PLK4 could stabilize p53 and induce cell cycle arrest in cancer cells .
  • Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound may target sigma receptors, which are involved in neuroprotection and modulation of neurotransmitter systems .
  • Antioxidant Activity : Dihydropyridine derivatives have been shown to possess antioxidant properties, potentially protecting cells from oxidative stress .

Cancer Treatment

The inhibition of PLK4 by this compound suggests its potential application in treating various cancers. Studies have shown that targeting PLK4 can slow down the growth of tumor cells and enhance the effectiveness of existing therapies .

Neurological Disorders

Given its interaction with sigma receptors, this compound could be explored for its neuroprotective properties against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies and Research Findings

StudyFindings
Fu et al. (2015)Demonstrated that PLK4 inhibitors can lead to reduced cell proliferation in cancer lines with p53 mutations.
Wong et al. (2017)Showed that centrinone, a PLK4 inhibitor, effectively induces centrosome loss and stabilizes p53 in RPE1 cells.
Recent Review (2020)Highlighted the potential of sigma receptor modulators in treating neurological diseases, suggesting similar compounds might exhibit beneficial effects .

Q & A

Basic: What synthetic methodologies are recommended for introducing the cyclopropane moiety in 5-bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one?

The cyclopropane group is typically introduced via alkylation or nucleophilic substitution. For example, cyclopropane-containing substituents like cyclopropylmethyl bromide can react with deprotonated dihydropyridinone intermediates. Key considerations include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites during alkylation.
  • Reaction conditions : Optimize temperature (often 0–25°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and stability of intermediates.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
    Reference analogous brominated dihydropyridinone syntheses in , where bromo-substituted ketones are synthesized via Friedel-Crafts acylation or Grignard reactions .

Basic: How should spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

  • <sup>1</sup>H-NMR :
    • The cyclopropane methylene protons (CH2) appear as a multiplet in δ 0.5–1.5 ppm due to ring strain.
    • The dihydropyridinone ring protons show distinct splitting patterns: H-3 (δ 6.0–7.0 ppm, doublet) and H-6 (δ 4.5–5.5 ppm, triplet).
  • <sup>13</sup>C-NMR :
    • The carbonyl carbon (C-2) resonates at δ 160–170 ppm.
    • Cyclopropane carbons appear at δ 8–12 ppm (CH2) and δ 15–20 ppm (quaternary C).
  • IR : A strong C=O stretch near 1680 cm<sup>-1</sup> confirms the dihydropyridinone core.
    For validation, compare with spectral data of structurally related compounds in and .

Basic: What safety precautions are critical when handling this compound?

  • Hazard classification : Brominated heterocycles often exhibit acute toxicity (H301/H311) and skin irritation (H315). Refer to GHS guidelines in for handling brominated pyridinones .
  • Mitigation :
    • Use fume hoods and PPE (gloves, goggles).
    • Avoid exposure to moisture to prevent hydrolysis of the cyclopropane group.

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Data collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure solution : Employ SHELXD ( ) for phase determination via direct methods .
  • Refinement : SHELXL ( ) refines atomic coordinates and thermal parameters. Monitor R1 (<5%) and wR2 (<12%) for convergence .
  • Visualization : ORTEP-3 ( ) generates thermal ellipsoid plots to validate bond lengths/angles .

Advanced: How should discrepancies between spectroscopic and computational data be resolved?

  • Case example : If NMR suggests equatorial cyclopropane orientation but DFT predicts axial, cross-validate via:
    • NOESY : Detect spatial proximity between cyclopropane protons and adjacent methyl groups.
    • Torsional angle analysis : Compare X-ray-derived angles (WinGX, ) with computational models .
  • Statistical validation : Use Hamilton R-factors ( ) to assess crystallographic model accuracy .

Advanced: What mechanistic insights guide the optimization of bromination regioselectivity?

  • Electrophilic bromination : The C-5 position is activated by the electron-withdrawing dihydropyridinone ring.
  • Competing pathways :
    • Steric effects : Substituents at C-4 (methyl) may hinder bromination at adjacent positions.
    • Solvent effects : Polar aprotic solvents (e.g., DCM) favor Br2 or NBS-mediated bromination.
  • Monitoring : Use LC-MS to track intermediates ( methodology) .

Advanced: How can polymorphism affect pharmacological activity, and how is it characterized?

  • Screening : Recrystallize from diverse solvents (e.g., acetone, toluene) to isolate polymorphs.
  • Analytical tools :
    • PXRD : Compare diffraction patterns with simulated data (Mercury software).
    • DSC : Identify melting point variations (>5°C differences indicate polymorphism).
  • Bioactivity assays : Test solubility and dissolution rates across polymorphs to correlate with in vitro activity.

Advanced: What strategies validate the absence of tautomeric impurities in the final product?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate tautomers.
  • Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., coalescence near 80°C).
  • Isotopic labeling : <sup>15</sup>N-labeled analogs ( ) can clarify tautomeric equilibria via <sup>15</sup>N-NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.